molecular formula C16H15N3O3S B3005917 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895467-22-8

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B3005917
CAS No.: 895467-22-8
M. Wt: 329.37
InChI Key: IGOGTZMSRPXHIK-UHFFFAOYSA-N
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Description

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide ( 895467-22-8) is a high-purity synthetic heterocyclic compound of significant interest in medicinal chemistry and antibacterial research. This molecule, with the molecular formula C16H15N3O3S and a molecular weight of 329.37, features a 1,3,4-oxadiazole core substituted with a furan ring—a privileged scaffold known for its diverse biological activities . The 1,3,4-oxadiazole heterocycle is extensively documented in scientific literature for its broad spectrum of biological properties, including antimicrobial, antifungal, antiviral, and antitumor activities . Researchers value this pharmacophore for its ability to interact with various biological targets; specifically, 1,3,4-oxadiazole derivatives have demonstrated potent mechanisms in anticancer research, such as inhibiting critical enzymes including thymidylate synthase, HDAC, topoisomerase II, and telomerase . Furthermore, compounds incorporating the furan-2-yl moiety linked to the 1,3,4-oxadiazole ring have been synthesized and shown promising antimicrobial activity against various microorganisms . The structural architecture of this compound, which combines the oxadiazole ring with a furan heterocycle and a propanamide linker containing a thioether linkage, makes it a valuable intermediate for developing novel therapeutic agents and studying structure-activity relationships in drug discovery. This product is intended For Research Use Only and is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-11-4-6-12(7-5-11)23-10-8-14(20)17-16-19-18-15(22-16)13-3-2-9-21-13/h2-7,9H,8,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOGTZMSRPXHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a suitable furan derivative.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with a halogenated precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The furan and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or oxadiazole rings.

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its 5-(furan-2-yl)-1,3,4-oxadiazole core and p-tolylthio-propanamide side chain. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Features Evidence Source
Target Compound Not explicitly reported* ~341† Not reported 5-(furan-2-yl)-oxadiazole; p-tolylthio N/A
8d (3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide) C₁₅H₁₄N₄O₂S₂ 354.43 135–136 4-methylphenyl-oxadiazole; thiazol-2-yl
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) C₂₀H₂₂N₄O₅S₂ 454.54 Not reported 5-(furan-2-yl)-oxadiazole; sulfamoyl benzamide
8i (2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide) C₂₅H₂₉N₃O₅S₂ 516.63 142–144 Piperidinyl-sulfonyl; p-tolylamide
7k (3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)propanamide) C₂₄H₂₇ClN₄O₄S₂ 535.07 66–68 Chlorophenyl-sulfonyl-piperidinyl; ethylphenyl

*†Estimated based on structural similarity to analogues.

Key Observations:

Heterocyclic Core Modifications: The target compound’s furan-2-yl substitution on the oxadiazole (shared with LMM11 ) contrasts with thiazole (8d ) or aryl groups (4-methylphenyl in 8d, chlorophenyl in 7k ). LMM11’s benzamide substituent (vs. the target’s p-tolylthio) introduces a bulkier aromatic group, likely altering binding interactions in biological systems .

Side-Chain Variations: The p-tolylthio group in the target compound differs from piperidinyl-sulfonyl (8i ) or alkylthio chains (e.g., 8d’s thiazole). The sulfur atom in p-tolylthio may confer redox activity or influence lipophilicity.

Physicochemical Properties

  • Melting Points :
    • High melting points (e.g., 135–136°C for 8d , 142–144°C for 8i ) suggest strong intermolecular forces (e.g., hydrogen bonding, π-π stacking) in analogues with polar substituents. The target compound’s melting point is unreported but may align with furan-containing derivatives like LMM11.
  • Molecular Weight and Solubility :
    • The target compound’s estimated molecular weight (~341 g/mol) is lower than piperidinyl-sulfonyl derivatives (e.g., 8i: 516.63 g/mol ), implying better membrane permeability. However, the furan and thioether groups may balance hydrophilicity and lipophilicity.

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its effects.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring and an oxadiazole moiety, which are known for their biological significance. The presence of the thioether group (p-tolylthio) further enhances its chemical properties and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, research indicates that compounds with similar structures exhibit strong bactericidal effects against various strains of bacteria, including Staphylococcus aureus and other Gram-positive organisms.

Table 1: Antimicrobial Efficacy of Related Oxadiazole Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoleStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
5-Nitrofuran-2-yl oxadiazoleCandida albicans16 µg/mL

These findings suggest that this compound may possess significant antimicrobial activity, potentially making it useful in treating infections caused by resistant bacteria.

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies have shown that certain oxadiazole derivatives can selectively induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Viability (%) at 100 µM
L929 (Normal Fibroblast)>10095
A549 (Lung Cancer)4570
HepG2 (Liver Cancer)3065

The data indicates that while the compound shows promising anticancer activity against specific cell lines such as A549 and HepG2, it maintains a relatively high safety profile in normal cells like L929.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of DNA Synthesis : Similar oxadiazole derivatives have been shown to interfere with nucleic acid synthesis in bacteria.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
  • Biofilm Disruption : Some studies suggest that oxadiazole compounds can inhibit biofilm formation in bacterial cultures.

Case Studies

A notable study conducted on a series of oxadiazole derivatives demonstrated their potential as effective antimicrobial agents against multi-drug resistant strains. The study utilized both in vitro and in vivo models to assess efficacy and toxicity. Results indicated that compounds with a furan substituent exhibited enhanced activity compared to their non-furan counterparts.

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